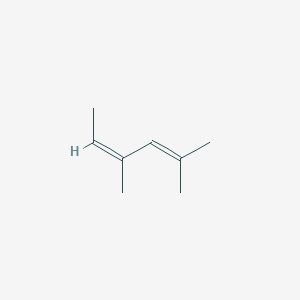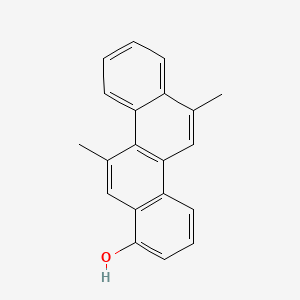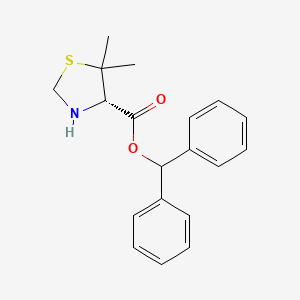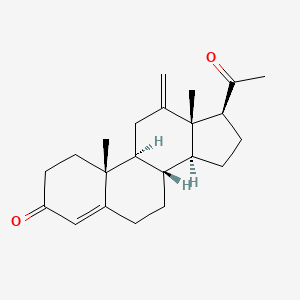
3-(5-Methylfuran-2-yl)prop-2-enenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(5-Methylfuran-2-yl)prop-2-enenitrile is an organic compound with the molecular formula C8H7NO It is characterized by a furan ring substituted with a methyl group at the 5-position and a propenenitrile group at the 3-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Methylfuran-2-yl)prop-2-enenitrile typically involves the reaction of 5-methylfuran-2-carbaldehyde with malononitrile in the presence of a base such as piperidine. The reaction proceeds via a Knoevenagel condensation, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-(5-Methylfuran-2-yl)prop-2-enenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions often require acidic conditions and reagents like bromine (Br2) or sulfuric acid (H2SO4).
Major Products
Oxidation: 3-(5-Methylfuran-2-yl)prop-2-enoic acid or 3-(5-Methylfuran-2-yl)prop-2-enal.
Reduction: 3-(5-Methylfuran-2-yl)prop-2-enamine.
Substitution: Various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
3-(5-Methylfuran-2-yl)prop-2-enenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Wirkmechanismus
The mechanism of action of 3-(5-Methylfuran-2-yl)prop-2-enenitrile is not fully understood. its biological activity is thought to involve interactions with cellular proteins and enzymes. The compound may inhibit specific pathways or enzymes, leading to its observed effects. Further research is needed to elucidate the exact molecular targets and pathways involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(5-Methylfuran-2-yl)prop-2-enal: Similar structure but with an aldehyde group instead of a nitrile group.
3-(5-Methylfuran-2-yl)prop-2-enoic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
3-(5-Methylfuran-2-yl)prop-2-enamine: Similar structure but with an amine group instead of a nitrile group.
Uniqueness
3-(5-Methylfuran-2-yl)prop-2-enenitrile is unique due to its nitrile functional group, which imparts distinct reactivity and potential applications compared to its analogs. The presence of the nitrile group allows for further chemical modifications, making it a versatile intermediate in organic synthesis.
Eigenschaften
CAS-Nummer |
82298-21-3 |
|---|---|
Molekularformel |
C8H7NO |
Molekulargewicht |
133.15 g/mol |
IUPAC-Name |
3-(5-methylfuran-2-yl)prop-2-enenitrile |
InChI |
InChI=1S/C8H7NO/c1-7-4-5-8(10-7)3-2-6-9/h2-5H,1H3 |
InChI-Schlüssel |
HETPBUIUTCCPMT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(O1)C=CC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![N,N-Dibutyl-4,6-bis[(propan-2-yl)disulfanyl]-1,3,5-triazin-2-amine](/img/structure/B14422437.png)
![2-Methyl-2-{[(propylsulfanyl)ethynyl]oxy}propane](/img/structure/B14422439.png)
![3,7-Dimethoxy-1,9-dimethyldibenzo[b,d]furan](/img/structure/B14422441.png)
![(2,4,6-Trimethylphenyl){bis[(trimethylsilyl)methyl]}phosphane](/img/structure/B14422449.png)

![3-[Methyl(octyl)amino]propan-1-OL](/img/structure/B14422454.png)


